(E)-5-methylhex-3-enoic acid
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Overview
Description
(E)-5-methylhex-3-enoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a double bond between the third and fourth carbon atoms and a methyl group attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-5-methylhex-3-enoic acid can be synthesized through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of (E)-5-methylhex-3-en-1-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid . Another method involves the hydrolysis of nitriles, where (E)-5-methylhex-3-enenitrile is treated with aqueous acid or base to produce the carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-5-methylhex-3-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce dicarboxylic acids under strong oxidizing conditions.
Reduction: Reduction of the double bond can yield saturated carboxylic acids.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or other reducing agents.
Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation reactions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Saturated carboxylic acids.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
(E)-5-methylhex-3-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-5-methylhex-3-enoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function . The double bond and methyl group contribute to the compound’s reactivity and specificity in biochemical reactions .
Comparison with Similar Compounds
(E)-5-methylhex-3-enoic acid can be compared with other similar compounds, such as:
Hex-3-enoic acid: Lacks the methyl group at the fifth carbon, resulting in different reactivity and properties.
5-methylhexanoic acid: Lacks the double bond, leading to different chemical behavior and applications.
(E)-4-methylhex-2-enoic acid: Has the double bond and methyl group in different positions, affecting its reactivity and interactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
59320-76-2 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-methylhex-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9) |
InChI Key |
CIBMDQOEVWDTDT-UHFFFAOYSA-N |
SMILES |
CC(C)C=CCC(=O)O |
Isomeric SMILES |
CC(C)/C=C/CC(=O)O |
Canonical SMILES |
CC(C)C=CCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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